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Compound of Interest

Compound Name: Danshenol C

Cat. No.: B1163901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on the

bioavailability and pharmacokinetics of Danshenol C. It is important to note that publicly

available, in-depth pharmacokinetic studies providing specific quantitative parameters for

Danshenol C are limited. Data from closely related compounds, where available, are

presented for contextual understanding and are clearly identified.

Introduction
Danshenol C, a phenolic compound isolated from the traditional Chinese medicine Danshen

(Salvia miltiorrhiza), has garnered interest for its potential therapeutic applications.[1]

Understanding the bioavailability and pharmacokinetic profile of Danshenol C is critical for its

development as a potential therapeutic agent. This technical guide provides a comprehensive

overview of the known information regarding the absorption, distribution, metabolism, and

excretion (ADME) of Danshenol C, alongside detailed experimental methodologies and

relevant signaling pathways.

Physicochemical Properties
A foundational understanding of the physicochemical properties of Danshenol C is essential

for interpreting its pharmacokinetic behavior.
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Property Value Reference

Molecular Formula C₂₁H₂₀O₄ [1]

Molecular Weight 336.38 g/mol [1]

PubChem CID 11688609 [2]

Topological Polar Surface Area 63.6 Å² [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
4 [2]

XLogP3 3.0 [2]

Bioavailability and Pharmacokinetics
Direct quantitative pharmacokinetic data for Danshenol C, such as Cmax, Tmax, AUC, and

elimination half-life, are not readily available in peer-reviewed literature. However, data for the

structurally similar compound, Danshenol B, provides valuable insight into the potential oral

bioavailability of this class of compounds.

Oral Bioavailability
A study on Danshenol B reported an oral bioavailability of 57.95%.[3] This suggests that

Danshenol-type compounds may possess favorable absorption characteristics. It is important

to note that this is an extrapolated estimation, and dedicated studies are required to determine

the precise oral bioavailability of Danshenol C.

Table 1: Reported Oral Bioavailability of a Related Danshenol Compound

Compound
Oral Bioavailability
(%)

Species Reference

Danshenol B 57.95 Not Specified [3]

Metabolism and Excretion
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The metabolic fate and excretion pathways of Danshenol C have not been specifically

elucidated. However, studies on other phenolic acids from Salvia miltiorrhiza indicate that

metabolism primarily occurs in the liver, involving methylation, glucuronidation, and sulfation.[4]

Renal excretion is a major route of elimination for these compounds and their metabolites.[4]

Experimental Protocols
Detailed in vivo pharmacokinetic experimental protocols for Danshenol C are not currently

published. However, a general methodology for a rodent pharmacokinetic study, based on

standard practices for natural products, is outlined below. Additionally, a summary of an in vitro

experimental protocol used in a study of Danshenol C's effects on peritoneal fibrosis is

provided.

General In Vivo Pharmacokinetic Study Protocol (Rodent
Model)
This protocol is a generalized representation and would require optimization for specific studies

on Danshenol C.

Objective: To determine the pharmacokinetic profile of Danshenol C in rats following oral and

intravenous administration.

Animals: Male Sprague-Dawley rats (200-250 g).

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and

access to standard chow and water ad libitum. Animals are fasted overnight before dosing.

Dosing:

Intravenous (IV): Danshenol C is dissolved in a suitable vehicle (e.g., a mixture of saline,

ethanol, and polyethylene glycol) and administered as a single bolus injection via the tail vein

at a dose of, for example, 5 mg/kg.

Oral (PO): Danshenol C is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose

sodium) and administered by oral gavage at a dose of, for example, 50 mg/kg.
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Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein

or retro-orbital plexus at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6,

8, 12, and 24 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation

and stored at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of Danshenol C are determined using a

validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-

MS/MS) method.[5]

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, CL, Vd) are

calculated from the plasma concentration-time data using non-compartmental analysis with

software such as WinNonlin.

Workflow for a General In Vivo Pharmacokinetic Study

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1163901?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28139096/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-Study

Experiment

Analysis

Animal Acclimatization

Dosing (IV & PO)

Formulation Preparation

Blood Sample Collection

Plasma Separation & Storage

LC-MS/MS Analysis

Pharmacokinetic Parameter Calculation

Click to download full resolution via product page

General workflow for an in vivo pharmacokinetic study.

In Vitro Experimental Protocol: Reversal of Peritoneal
Fibrosis[1]
Cell Line: Human peritoneal mesothelial cell line (HMrSV5).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1163901?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment:

Cells were treated with various concentrations of Danshenol C (5, 10, 15, 20, 25, 40, and 80

µM) alone to assess cytotoxicity.

For efficacy studies, cells were co-cultured with high-glucose peritoneal dialysate and

different concentrations of Danshenol C (10, 20, 40, 80, and 160 µM) for 48 hours.

Assays:

Cell Viability: CCK-8 assay was used to determine the effect of Danshenol C on cell viability.

Gene Expression: Real-time RT-PCR was performed to measure the mRNA expression of

target genes (MAPK8, MAPK14, CASP3, STAT3).

Protein Expression: Western blot analysis was used to quantify the protein levels of target

genes.

HMrSV5 Cell Culture

Treatment with Danshenol C
& High-Glucose Dialysate

Cell Viability Assay (CCK-8) RNA Extraction & RT-PCR Protein Extraction & Western Blot

Data Analysis
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Proposed signaling cascade of Danshenol C in peritoneal fibrosis.
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Conclusion and Future Directions
The available evidence suggests that Danshenol C is a promising bioactive compound.

Preliminary data on the related compound Danshenol B indicate potentially good oral

bioavailability. Furthermore, initial in vitro studies have begun to elucidate its mechanism of

action, implicating key signaling pathways involved in cellular stress and inflammation.

However, a significant knowledge gap exists regarding the detailed pharmacokinetic profile of

Danshenol C. To advance its development as a potential therapeutic agent, future research

should prioritize:

Comprehensive in vivo pharmacokinetic studies in relevant animal models to determine key

parameters such as Cmax, Tmax, AUC, elimination half-life, and absolute bioavailability.

Metabolite identification and profiling to understand the biotransformation of Danshenol C.

Tissue distribution studies to ascertain its delivery to target organs.

Development and validation of a specific and sensitive bioanalytical method for the

quantification of Danshenol C and its major metabolites in biological matrices.

Addressing these research questions will be crucial in establishing a clear understanding of the

ADME properties of Danshenol C and will provide a solid foundation for its further preclinical

and potential clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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